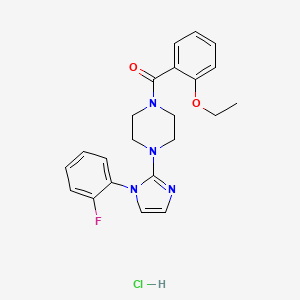

![molecular formula C14H12N2O3S B2948067 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207017-94-4](/img/structure/B2948067.png)

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains an oxazolone ring and a thiophene ring. Oxazol-2(3H)-ones play a significant role in the fields of organic synthesis and drug development . Thiophene is a heterocyclic compound with the formula C4H4S, and it’s known for its aromatic properties .

Synthesis Analysis

The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . A method has been reported for the synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Oxazol-2(3H)-ones can be synthesized from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Oxazol-2(3H)-ones are known to play a significant role in the fields of organic synthesis and drug development .Aplicaciones Científicas De Investigación

Potential as Novel Inhibitors for Mycobacterium tuberculosis

A series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives, similar in structure to the compound , have been designed as potential inhibitors of Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA). These compounds were evaluated for their inhibitory activity against MTB InhA and showed significant in vitro activity against drug-sensitive and drug-resistant MTB strains without cytotoxicity at evaluated concentrations. Specifically, one compound demonstrated promising inhibition with an IC50 value of 5.12 ± 0.44 μM against MTB InhA, highlighting the potential of such derivatives in TB treatment Ganesh S. Pedgaonkar et al., 2014.

Optoelectronic Properties for Polymer Applications

In research exploring thiazole-based polythiophenes, derivatives containing the thiophen-3-ylmethyl group demonstrated significant optoelectronic properties. These properties were investigated through the synthesis of thiazole-containing monomers and their subsequent electrochemical polymerization. The polymers exhibited optical band gaps suitable for various applications, along with satisfactory switching times and optical contrasts, indicating potential use in electronic devices P. Camurlu, N. Guven, 2015.

Applications in Synthesis of Novel Compounds with Biological Activities

Research into the synthesis of novel triazole compounds containing the thiophen-3-ylmethyl group has shown these derivatives to have significant biological activities. For instance, compounds synthesized from substituted acetophenone, triazole, and phenyl isothiocyanate through several step reactions exhibited both antifungal and plant growth regulating activities. This indicates the broader applicability of the core structure in developing pharmacologically relevant compounds Li Fa-qian et al., 2005.

Enhancement of Antibacterial Properties

Research into oxazolidinone antibacterial agents has identified derivatives of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide as potent antibacterials. These novel compounds, through chemical modifications, have shown improved antibacterial activity against a variety of clinically important pathogens without significant activity against monoamine oxidase A, suggesting an improved safety profile for potential therapeutic use F. Reck et al., 2005.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-13(15-7-10-5-6-20-9-10)8-16-11-3-1-2-4-12(11)19-14(16)18/h1-6,9H,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOQYUONSSHUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)

![11-[(Furan-2-yl)methyl]-10-(methylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2947988.png)

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)

![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)

![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2948003.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2948006.png)

![4-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2948007.png)